(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
Description
The compound “(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide” is a heterocyclic molecule featuring a benzo[d]thiazole core substituted with a methyl group at position 3 and a methylsulfonyl group at position 4. The acrylamide moiety is conjugated to the thiophen-2-yl group via an E-configuration double bond, while the NZ-ylidene linkage introduces imine-like electronic characteristics.
Properties
IUPAC Name |
(E)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S3/c1-18-13-7-6-12(24(2,20)21)10-14(13)23-16(18)17-15(19)8-5-11-4-3-9-22-11/h3-10H,1-2H3/b8-5+,17-16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMFCEIEEFGNDD-PAXBNJRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a novel synthetic derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its anti-inflammatory, antibacterial, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Moiety : The initial step includes the synthesis of 3-methyl-6-(methylsulfonyl)benzo[d]thiazole through condensation reactions.
- Acrylamide Formation : The benzothiazole derivative is then reacted with thiophen-2-yl acrylamide to form the final product.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anti-inflammatory Activity
Research indicates that compounds similar to (2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide exhibit significant anti-inflammatory effects. For instance, studies on benzothiazole derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines in vitro.
Table 1: Anti-inflammatory Activity of Benzothiazole Derivatives
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness as an antibacterial agent.
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 64 | 28 |
| Escherichia coli | 128 | 24 |
Anticancer Activity
Emerging studies have suggested that similar compounds may exhibit cytotoxic effects on cancer cell lines. Preliminary data indicate that the compound can induce apoptosis in specific cancer cells, although further research is necessary to elucidate the mechanisms involved.
Case Studies
- Case Study on Anti-inflammatory Effects : A study involving the administration of benzothiazole derivatives showed a reduction in carrageenan-induced paw edema in animal models, suggesting a potential therapeutic application for inflammatory diseases.
- Antibacterial Efficacy Study : A comparative analysis of various synthesized compounds highlighted that those with a benzothiazole core displayed superior antibacterial activity compared to their non-benzothiazole counterparts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of benzo[d]thiazole-acrylamide hybrids. Below is a comparative analysis with structurally related compounds:
Key Findings:
Electronic Effects : The methylsulfonyl group in the target compound enhances electron-withdrawing properties compared to sulfanyl or methyl substituents in analogues like 2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide . This may improve metabolic stability but reduce nucleophilic reactivity.
Research Implications and Limitations
- Structural Similarity Metrics : Graph-based comparison methods (e.g., Tanimoto coefficients) could quantify similarity between the target compound and analogues, though specific data are absent in the evidence .
- Gaps in Evidence : Biological data for the target compound are lacking, necessitating further studies to validate its pharmacokinetic and pharmacodynamic profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
